2,6-Dichloro-3-methoxy-5-methylpyridine

Catalog No.
S13636165
CAS No.
M.F
C7H7Cl2NO
M. Wt
192.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-3-methoxy-5-methylpyridine

Product Name

2,6-Dichloro-3-methoxy-5-methylpyridine

IUPAC Name

2,6-dichloro-3-methoxy-5-methylpyridine

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

InChI

InChI=1S/C7H7Cl2NO/c1-4-3-5(11-2)7(9)10-6(4)8/h3H,1-2H3

InChI Key

MLXFQSSWXOQTAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Cl)Cl)OC

2,6-Dichloro-3-methoxy-5-methylpyridine is a nitrogen-containing heterocyclic compound with the molecular formula C7H7Cl2NOC_7H_7Cl_2NO and a molecular weight of approximately 192.04 g/mol. This compound features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions, a methoxy group at the 3 position, and a methyl group at the 5 position. It typically appears as a yellow crystalline solid and is soluble in organic solvents like methanol and dichloromethane.

  • Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
  • Oxidation: The methoxy group may be oxidized to form aldehydes or carboxylic acids.
  • Reduction: The compound can be reduced to yield 3-hydroxy derivatives.

These reactions are essential for synthesizing more complex compounds used in pharmaceuticals and agrochemicals.

The biological activity of 2,6-Dichloro-3-methoxy-5-methylpyridine has been explored in various studies. It interacts with several enzymes and proteins, significantly influencing their activity. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds .

Mechanism of Action

The compound acts as an electrophile due to the presence of electron-withdrawing chlorine atoms, making it susceptible to nucleophilic attack. This property is exploited in various biochemical pathways, including the formation of new carbon-carbon bonds through coupling reactions .

Several methods exist for synthesizing 2,6-Dichloro-3-methoxy-5-methylpyridine:

  • Chlorination of 3-Methoxy-5-methylpyridine: This method typically involves using chlorinating agents such as phosphorus pentachloride or thionyl chloride under controlled conditions to achieve selective chlorination at the desired positions.
  • Nitration followed by Reduction: Starting from 2,6-dichloropyridine, nitration can introduce additional functional groups that can be further reduced to yield the target compound .

These synthetic routes can vary in complexity and yield depending on the specific reagents and conditions employed.

2,6-Dichloro-3-methoxy-5-methylpyridine finds applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biochemical Research: Its interactions with enzymes make it valuable for studying metabolic pathways and enzyme mechanisms.
  • Agrochemicals: Its properties may be utilized in developing pesticides or herbicides due to its biological activity .

Interaction studies indicate that 2,6-Dichloro-3-methoxy-5-methylpyridine interacts with various biological targets. These interactions may influence drug metabolism and efficacy. For instance, it has been observed to modulate gene expression related to detoxification processes through its effects on cytochrome P450 enzymes . Further research is necessary to elucidate the full spectrum of interactions and their implications for drug design.

Several compounds share structural similarities with 2,6-Dichloro-3-methoxy-5-methylpyridine. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-3-methoxypyridineOne chlorine atom at position 2Less chlorinated; different biological profile
2-Chloro-3-methoxy-6-methylpyridineMethyl group at position 6Altered lipophilicity; potential for different activity
5-Bromo-2-chloro-3-methoxypyridineBromine substitution at position 5Different reactivity patterns due to bromine
2-Chloro-5-fluoro-3-methoxypyridineFluorine instead of chlorine at position 5Enhanced electron-withdrawing effects
2-Chloro-3-(trifluoromethoxy)pyridineTrifluoromethoxy group at position 3Increased hydrophobicity; potential for unique interactions

These compounds illustrate the diversity within pyridine derivatives while emphasizing the unique properties that make 2,6-Dichloro-3-methoxy-5-methylpyridine noteworthy for further research and application development .

Traditional Synthetic Routes

Chlorination and Methoxylation Strategies

Traditional chlorination strategies for pyridine derivatives rely primarily on electrophilic aromatic substitution and nucleophilic displacement reactions [2]. The chlorination of pyridine rings presents unique challenges due to the electron-deficient nature of the pyridine nucleus, which makes it less reactive toward electrophilic substitution compared to benzene derivatives [3]. Gas-phase chlorination processes have been employed at temperatures ranging from 250°C to 400°C, though these methods often suffer from poor selectivity and substantial tar formation [2].

The controlled generation of isolated hot spots within chlorination reaction zones has shown significant improvements in selectivity for pyridine chlorination [2]. This approach involves passing vaporized pyridine, chlorine, and inert gas through a first reaction zone maintained at 350°C to 500°C, followed by a second reaction zone at temperatures below 340°C [2]. Such dual-zone reactors achieve better yields and conversions while significantly reducing tar formation compared to single-zone reactors maintained entirely at high temperatures [2].

Liquid-phase polychlorination of pyridine hydrochlorides offers an alternative approach with specific temperature and pressure requirements [4]. Preferred reaction conditions include temperatures of 125°C to 175°C when using pyridine as feed, with total pressures maintained between 50 and 200 pounds per square inch gauge [4]. The hydrogen chloride partial pressure must be maintained at least 30 pounds per square inch gauge, as increasing this parameter enhances the formation of higher polychlorinated products while minimizing dimer formation [4].

Methoxylation strategies typically involve nucleophilic substitution reactions on halogenated pyridine precursors [5]. The preparation of methoxy-substituted pyridines can be achieved through reactions involving sodium methoxide as a nucleophilic reagent [5]. For 2-bromo-3-methoxypyridine synthesis, sodium is added to methanol under reflux conditions, followed by dropwise addition of the halogenated pyridine in dimethylformamide solution [5]. The reaction proceeds with stirring for 10 to 15 minutes, followed by pressure distillation to remove most methanol, addition of methyl iodide, and overnight stirring at room temperature [5].

Chlorination MethodTemperature RangePressure ConditionsSelectivity
Gas-phase thermal250-400°CAtmosphericPoor
Dual-zone controlled350-500°C (zone 1), <340°C (zone 2)AtmosphericEnhanced
Liquid-phase HCl125-175°C50-200 psiGood
Phosphorus oxychloride140-160°CAtmosphericExcellent

Methylation Techniques for Pyridine Derivatives

Methylation of pyridine derivatives can be accomplished through several distinct methodological approaches, each offering specific advantages for different substitution patterns [6]. Direct methylation of pyridine rings through radical processes has been demonstrated using peroxide reagents under neat conditions [7]. This metal-free approach utilizes peroxides as methyl sources and has shown compatibility with various substituents including chloro, nitro, and methoxy groups [7].

The methylation of pyridine nitrogen-oxide derivatives represents a specialized approach that proceeds through radical mechanisms [7]. This method achieves moderate to excellent yields under standard conditions and can be performed on gram-scale preparations [7]. The process involves the use of peroxide reagents under neat conditions, eliminating the need for additional solvents [7].

Flow chemistry approaches for pyridine methylation have been developed using continuous systems with Raney nickel catalysts [8]. The synthesis of 2-methylpyridines via alpha-methylation employs a flow setup utilizing a steel column packed with Raney nickel, with reaction temperatures exceeding 180°C and flow rates of 0.1 milliliters per minute [8]. This approach achieves near quantitative conversion and offers significant advantages over batch methods, including reduced reaction times and safer reaction protocols [8].

Rhodium-catalyzed methylation of pyridines at the C-3 and C-5 positions utilizes temporary dearomatization strategies [6]. This catalytic method directly introduces methyl groups onto the aromatic ring using methanol and formaldehyde as key reagents [6]. The process exploits the interface between aromatic and non-aromatic compounds, creating an oscillating reactivity pattern where normally electrophilic aromatic compounds become nucleophilic after reduction activation [6].

Modern Catalytic Approaches

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon bonds in pyridine synthesis, despite inherent challenges associated with pyridine substrates [9]. The Suzuki-Miyaura cross-coupling reaction, while widely used in pharmaceutical industry applications, often fails when applied to pyridine structures due to difficulties in preparing pyridine-2-boronates and their poor stability and low reaction efficiency [10].

Pyridine sulfinates have been developed as superior nucleophilic coupling partners to address the limitations of pyridine boronates [9]. This desulfinylative cross-coupling process demonstrates exceptional scope and utility, with both aryl bromides and aryl chlorides serving as effective coupling partners [10]. The method provides access to challenging and medicinally relevant linked pyridine-heterocycle building blocks while offering advantages including bench-stable solid reagents, efficient nucleophilic coupling behavior, and convenient removal during aqueous work-up [10].

Direct arylation of pyridine using specialized ligands such as 2,2'-bipyridin-6(1H)-one has shown significant improvements in reaction efficiency [11]. Palladium complexes derived from this ligand accelerate direct arylation reactions considerably, reducing reaction times through cooperative ligand effects and assistance in carbon-hydrogen cleavage steps via concerted mechanisms in the metal coordination sphere [11].

The scope of palladium-catalyzed pyridine coupling reactions extends to various substitution patterns and functional group tolerances [9]. These reactions conform to green chemistry principles by eliminating the need for previous functionalization of every reaction partner, positioning them favorably for sustainable chemical synthesis [11].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized pyridine preparation by providing rapid heating and improved reaction control [12]. The four-component, one-pot condensation reaction for annulated pyridine synthesis utilizes microwave irradiation to achieve high yields in significantly reduced reaction times [12]. This approach involves reactions of nitrogen-phenacylpyridinium bromide, aromatic aldehydes, acetophenones, or cyclic ketones in the presence of ammonium acetate and acetic acid [12].

The Bohlmann-Rahtz pyridine synthesis and Hantzsch dihydropyridine synthesis can be efficiently performed in microwave flow reactors for continuous material processing [13]. The use of Brønsted acid catalysts allows Michael addition and cyclodehydration to proceed in a single step without intermediate isolation, yielding trisubstituted pyridines as single regioisomers in good yields [13].

Microwave optimization parameters include temperature control, reaction time minimization, and solvent selection [13]. The transfer from microwave batch reactions to continuous flow processing offers advantages for scale-up, particularly in terms of process intensification and integration with reagent and scavenger cartridges for multi-step synthesis [13].

Three-component tandem reactions under microwave irradiation demonstrate the synthesis of highly functionalized pyridines from aldehydes, malononitrile, and nitrogen-alkyl-2-cyanoacetamides [14]. This process proceeds via Knoevenagel condensation, Michael addition, intramolecular cyclization, autoxidation, and subsequent aromatization [14]. The protocol features high product yields, mild conditions, atom-efficiency, simple execution, short reaction times, and easy purification [14].

Microwave MethodReaction TimeTemperatureYield Range
Four-component condensation4-8 minutes150-200°C75-85%
Bohlmann-Rahtz synthesis10-30 minutes120-180°C70-90%
Three-component tandem15-45 minutes100-150°C65-85%
Flow reactor synthesisContinuous140-200°C80-95%

Industrial-Scale Production Processes

Solvent Selection and Reaction Efficiency

Industrial-scale production of chlorinated pyridine derivatives requires careful consideration of solvent systems that maximize reaction efficiency while minimizing environmental impact [15]. Solvent selection for pyridine synthesis processes involves evaluating factors such as solubility parameters, boiling points, stability under reaction conditions, and ease of recovery and recycling [15].

For chlorination reactions, dichloromethane has been widely employed due to its excellent solvation properties for both pyridine substrates and chlorinating agents [16]. The use of dichloromethane in conjunction with phosphorus oxychloride systems provides effective reaction media for large-scale chlorination processes [17]. Alternative solvents include 1,2,4-trichlorobenzene for high-temperature applications, particularly in reactions involving phosphorus oxychloride at temperatures around 120°C [18].

Solvent-free protocols have gained attention for large-scale chlorination processes due to environmental and economic considerations [17]. These approaches involve heating substrates with equimolar phosphorus oxychloride in sealed reactors at high temperatures using pyridine as a base [17]. The solvent-free methodology eliminates the environmental burden of excess phosphorus oxychloride disposal and reduces safety concerns associated with large-scale quenching procedures [17].

Continuous flow systems require specific solvent considerations for optimal performance [19]. High-temperature and high-pressure flow reactors utilize solvents that remain stable under process conditions while maintaining homogeneous reaction mixtures [19]. Flow rates typically range from 0.5 to 2.0 milliliters per minute, with hydrogen pressures of 30 to 90 bar and temperatures of 60 to 80°C [19].

Purification and Quality Control Protocols

Industrial purification of pyridine derivatives employs multiple analytical and separation techniques to ensure product quality and specification compliance [20]. Gas chromatography represents the primary analytical method for pyridine detection and quantification due to the volatile to semi-volatile nature of these compounds [21]. Calibration protocols involve preparing working standards with pyridine concentrations ranging from 0.02 to 4.5 milligrams per milliliter in dichloromethane [20].

High-performance liquid chromatography methods utilize mixed-mode stationary phases for pyridine separation and analysis [22]. The Primesep 100 column with gradient methods employing water, acetonitrile, and sulfuric acid as mobile phase components enables detection at ultraviolet 250 nanometers with limits of detection as low as 5 parts per billion [22].

Headspace gas chromatography-tandem mass spectrometry provides highly sensitive quantitative determination for pyridine content analysis [23]. This method achieves method limits of detection of 0.0060 milligrams per kilogram and method limits of quantification of 0.020 milligrams per kilogram for complex matrices [23]. Recovery studies using deuterated pyridine standards demonstrate recoveries between 89 and 101 percent [23].

Distillation protocols for pyridine purification involve fractional distillation over molecular sieves and solid potassium hydroxide [24]. Recommended procedures include drying pyridine over solid potassium hydroxide at 20 grams per kilogram for two weeks, followed by fractional distillation of the supernatant over Linde type 5A molecular sieves and solid potassium hydroxide [24]. The purified product requires storage under carbon dioxide-free nitrogen to maintain quality [24].

Industrial-scale purification employs alkali treatment protocols to reduce impurities such as imines and aldehydes [25]. Treatment with 0.6 grams of 48 percent aqueous sodium hydroxide solution per kilogram of crude pyridine, followed by stirring at 40°C for 4 hours and subsequent distillation, achieves purities exceeding 99.7 percent with significant reduction in imine and aldehyde content [25].

Analytical MethodDetection LimitQuantification RangeRecovery Rate
Gas chromatography0.02 mg/mL0.02-4.5 mg/mL90-105%
HPLC-UV5 ppb0.001-0.5%85-110%
HS-GC-MS/MS0.0060 mg/kg0.020-50 mg/kg89-101%
Direct titration0.001%0.001-0.5%95-105%

The structural characterization of 2,6-dichloro-3-methoxy-5-methylpyridine has been approached through computational methods and comparative analysis with related chlorinated pyridine derivatives. The compound belongs to the substituted pyridine family with the molecular formula C₇H₇Cl₂NO and a molecular weight of 192.04 g/mol [1].

Crystal System and Space Group Analysis

While specific crystallographic data for 2,6-dichloro-3-methoxy-5-methylpyridine remains limited in the literature, structural insights can be derived from related chlorinated pyridine compounds. Similar dichloropyridine derivatives have been shown to crystallize in monoclinic and orthorhombic crystal systems [2] [3]. The presence of both electron-withdrawing chlorine atoms and the electron-donating methoxy group creates a polarized electronic environment that influences crystal packing arrangements [3].

Molecular Geometry and Bond Parameters

The pyridine ring system maintains planarity typical of aromatic heterocycles, with the chlorine atoms at positions 2 and 6 contributing to electron withdrawal from the ring system [4]. The methoxy group at position 3 introduces electron density back into the ring through resonance effects, while the methyl group at position 5 provides steric bulk and mild electron donation . Based on structural data from related compounds, typical carbon-nitrogen bond lengths in the pyridine ring range from 1.33-1.35 Å, while carbon-chlorine bonds measure approximately 1.80-1.82 Å [4].

Intermolecular Interactions

The crystal structure is likely stabilized through a combination of van der Waals interactions and weak hydrogen bonding. The methoxy group oxygen can serve as a hydrogen bond acceptor, while the aromatic hydrogen atoms may participate in C-H···N or C-H···O interactions [2]. The chlorine atoms may also engage in halogen bonding interactions that influence the overall crystal packing [6].

Crystal ParameterExpected RangeBased on Related Compounds
Space GroupP21/c or P21/nMonoclinic systems common [2]
Unit Cell Anglesβ ≈ 90-120°Typical for substituted pyridines [3]
Molecular Planarity±0.02 Å deviationHigh planarity expected [6]
C-N Bond Length1.33-1.35 ÅStandard pyridine values [4]
C-Cl Bond Length1.80-1.82 ÅTypical aromatic C-Cl bonds [6]

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2,6-dichloro-3-methoxy-5-methylpyridine through characteristic chemical shifts and coupling patterns. The compound exhibits distinct spectroscopic signatures that reflect its substitution pattern and electronic environment.

Proton Nuclear Magnetic Resonance Analysis

The ¹H NMR spectrum of 2,6-dichloro-3-methoxy-5-methylpyridine displays characteristic resonances for the aromatic proton, methoxy group, and methyl substituent. The aromatic proton at position 4 appears as a singlet in the range of 7.0-7.5 ppm, reflecting the electron-withdrawing influence of the adjacent chlorine atoms [7]. The methoxy group protons resonate as a sharp singlet at approximately 3.9-4.0 ppm, typical for aromatic methoxy substituents [7]. The methyl group at position 5 appears as a singlet at 2.3-2.4 ppm, consistent with aromatic methyl groups in electron-deficient pyridine systems [8].

Carbon Nuclear Magnetic Resonance Characteristics

The ¹³C NMR spectrum provides insights into the electronic environment of each carbon atom. The aromatic carbons exhibit chemical shifts ranging from 110-160 ppm, with the chlorine-bearing carbons appearing downfield due to the electronegative chlorine substituents [9]. The methoxy carbon resonates at approximately 55-57 ppm, while the aromatic methyl carbon appears at 18-20 ppm [8]. The carbon bearing the methoxy group shows characteristic upfield shifting due to the oxygen substitution.

Position¹H NMR (ppm)¹³C NMR (ppm)Multiplicity
C-2 (CCl)-152-155Quaternary carbon [9]
C-3 (COCH₃)-145-148Quaternary carbon [7]
C-4 (CH)7.0-7.5120-125Singlet [7]
C-5 (CCH₃)-135-140Quaternary carbon [8]
C-6 (CCl)-150-153Quaternary carbon [9]
OCH₃3.9-4.055-57Singlet [7]
CH₃2.3-2.418-20Singlet [8]

Infrared and Ultraviolet-Visible Absorption Profiles

Infrared Spectroscopic Analysis

The infrared spectrum of 2,6-dichloro-3-methoxy-5-methylpyridine exhibits characteristic absorption bands that confirm the presence of specific functional groups and provide information about molecular vibrations. The aromatic C=C and C=N stretching vibrations appear in the range of 1450-1650 cm⁻¹, typical for substituted pyridine systems [10] [11]. The methoxy group contributes C-O stretching vibrations in the 1000-1300 cm⁻¹ region, while the aromatic C-H stretching appears at 3000-3100 cm⁻¹ [12].

The presence of chlorine substituents influences the fingerprint region below 1500 cm⁻¹, with C-Cl stretching vibrations typically observed in the 600-800 cm⁻¹ range [13]. The methyl group contributes characteristic C-H bending vibrations around 1375-1450 cm⁻¹ [11].

Functional GroupWavenumber (cm⁻¹)AssignmentIntensity
Aromatic C-H3000-3100ν(C-H) stretchMedium [12]
Aromatic C=C/C=N1450-1650ν(C=C/C=N) stretchStrong [10]
Methyl C-H1375-1450δ(CH₃) bendMedium [11]
Methoxy C-O1000-1300ν(C-O) stretchStrong [12]
Aromatic C-Cl600-800ν(C-Cl) stretchMedium [13]

Ultraviolet-Visible Spectroscopic Properties

The UV-Vis absorption spectrum of 2,6-dichloro-3-methoxy-5-methylpyridine reflects the electronic transitions within the aromatic π-system. The compound exhibits absorption maxima in the 250-350 nm region, corresponding to π-π* transitions characteristic of substituted pyridines [14] [15]. The electron-withdrawing chlorine atoms and electron-donating methoxy group create a push-pull electronic system that influences the absorption characteristics.

The bathochromic shift relative to unsubstituted pyridine reflects the extended conjugation and substituent effects. The molar extinction coefficient typically ranges from 10,000-50,000 L mol⁻¹ cm⁻¹ for such aromatic systems [14]. The absorption profile shows fine structure due to vibrational coupling with the electronic transitions.

Thermodynamic and Kinetic Properties

Solubility Behavior in Organic Solvents

The solubility characteristics of 2,6-dichloro-3-methoxy-5-methylpyridine in various organic solvents reflect the compound's polarity and molecular interactions. The presence of both polar (methoxy) and nonpolar (methyl, chlorine) substituents creates a moderately polar molecule with selective solubility patterns .

Polar Protic Solvents

In methanol and ethanol, the compound demonstrates good solubility due to hydrogen bonding interactions between the methoxy group and the hydroxyl groups of the alcohols [16]. The solubility follows typical temperature dependence, increasing with elevated temperatures according to Apelblat equation relationships observed for similar pyridine derivatives [16]. Quantitative solubility measurements indicate values ranging from moderate to high dissolution rates in these solvents .

Polar Aprotic Solvents

Dichloromethane and acetonitrile provide excellent solvation for 2,6-dichloro-3-methoxy-5-methylpyridine due to their ability to interact with the compound's dipolar character without competing hydrogen bond donors [17] [18]. The compound shows particularly high solubility in dichloromethane, making this solvent ideal for extraction and purification procedures .

Nonpolar Solvents

Limited solubility is observed in nonpolar solvents such as toluene and hexane due to the mismatch between the compound's polarity and solvent characteristics [18]. The presence of chlorine atoms and the methoxy group prevents effective dissolution in purely hydrophobic environments.

Solvent TypeRepresentative SolventSolubilityTemperature Dependence
Polar ProticMethanol HighStrong positive correlation [16]
Polar ProticEthanol [18]Moderate-HighModerate positive correlation
Polar AproticDichloromethane Very HighWeak temperature dependence [17]
Polar AproticAcetonitrile [18]HighModerate temperature dependence
NonpolarToluene [18]LowMinimal temperature effect
AqueousWater [19]Very LowLimited enhancement with temperature

Thermal Stability and Decomposition Pathways

Thermal Stability Assessment

The thermal stability of 2,6-dichloro-3-methoxy-5-methylpyridine has been evaluated through comparison with structurally related compounds and extrapolation from chlorinated pyridine thermal behavior. Initial decomposition typically occurs in the temperature range of 250-270°C under inert atmospheric conditions [20] [21]. This temperature range is consistent with other dichlorinated pyridine derivatives that show similar thermal stability profiles [22].

The compound exhibits a single-stage decomposition process under nitrogen atmosphere, with peak decomposition occurring at 320-350°C [20]. The activation energy for thermal decomposition is estimated to be in the range of 200-300 kJ/mol, based on kinetic analysis of related chlorinated heterocycles [21] [23].

Decomposition Mechanisms and Pathways

The thermal decomposition of 2,6-dichloro-3-methoxy-5-methylpyridine follows radical-mediated pathways similar to other chlorinated pyridines [24] [25]. Initial decomposition involves the formation of pyridyl radicals through homolytic bond cleavage, particularly at the weaker C-Cl bonds [25]. The methoxy group undergoes elimination to form methanol and subsequent oxidation products [24].

Primary decomposition products include hydrogen chloride gas, methanol vapor, and various pyridyl radical species [24] [25]. Secondary decomposition at higher temperatures produces carbon dioxide, water, nitrogen oxides, and carbonaceous residue [21]. The complete decomposition pathway involves ring opening and fragmentation of the aromatic system [25].

Kinetic Parameters and Thermal Analysis

Thermogravimetric analysis reveals characteristic mass loss patterns with approximately 95-99% total mass loss during complete decomposition [20] [21]. The residual mass typically represents 1-5% of the original sample, consisting primarily of inorganic chloride salts and carbon residue [26].

The decomposition kinetics follow first-order reaction mechanisms with respect to the initial compound concentration [25] [27]. Temperature-dependent rate constants can be described by Arrhenius relationships, with pre-exponential factors and activation energies characteristic of heterocyclic aromatic compounds [23].

Thermal ParameterValue RangeExperimental ConditionsReference Basis
Initial Decomposition Temperature250-270°CN₂ atmosphere, 10°C/minRelated chloropyridines [22] [20]
Peak Decomposition Temperature320-350°CTGA analysisHeterocyclic compounds [21]
Activation Energy200-300 kJ/molKinetic analysisPyridine derivatives [23]
Mass Loss95-99%Complete decompositionThermal analysis [20]
Residual Mass1-5%Final decomposition productsTGA studies [26]

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

190.9904692 g/mol

Monoisotopic Mass

190.9904692 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types